molecular formula C21H20FN3O2 B2948815 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole CAS No. 1209172-11-1

1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2948815
CAS No.: 1209172-11-1
M. Wt: 365.408
InChI Key: ALSIZUAFMUZUOV-UHFFFAOYSA-N
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Description

The compound “1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole” features a pyrazole core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a propoxy chain. A carbonyl group bridges the pyrazole ring to a 2,3-dihydroindole moiety, conferring rigidity and influencing electronic properties. While direct synthesis data for this compound are absent in the provided evidence, analogous pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or via substitution reactions on preformed pyrazole scaffolds . The 4-fluorophenyl group enhances metabolic stability and binding affinity in medicinal chemistry contexts, while the propoxy substituent may modulate lipophilicity and bioavailability .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-2-13-27-19-14-25(17-9-7-16(22)8-10-17)23-20(19)21(26)24-12-11-15-5-3-4-6-18(15)24/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSIZUAFMUZUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The preparation typically involves the use of boron reagents and palladium catalysts to facilitate the coupling process.

Another approach involves the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs₂CO₃-mediated defluorinative cyclization . This method employs sodium trifluoromethanesulfinate as a precursor of CF₃ radicals and graphitic carbon nitride as an environmentally friendly photocatalyst.

Chemical Reactions Analysis

1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium trifluoromethanesulfinate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The compound acts as a receptor antagonist, particularly targeting 5-HT₂A and dopamine receptors (D₁, D₂, and D₄) . It also exhibits moderate serotonin transporter reuptake inhibition, which contributes to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in pyrazole substituents, aromatic systems, and bridging groups. Key comparisons include:

Compound Name / ID Pyrazole Substituents Bridging Group Aromatic System Notable Properties/Activities
Target Compound 1-(4-fluorophenyl), 4-propoxy Carbonyl 2,3-dihydroindole N/A (Structural focus)
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-... (E1) 1-acetyl, 3-(4-fluorophenyl) None (N-substituted) 4,5-dihydropyrazole Confirmed crystallography
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (E3) 1-benzoyl, 3-(3-nitrophenyl) Carbaldehyde Phenyl Antioxidant activity (IR/NMR data)
1-(4-Chlorophenyl)-3-(dihydrobenzodioxin-6-yl)... (E4) 1-(4-chlorophenyl) Carbaldehyde Dihydrobenzodioxin Structural diversity
1-[(4-Fluorophenyl)carbonyl]-5-pyridin-3-yl-... (E9) None (indole-linked) Carbonyl Pyridinyl + dihydroindole CYP inhibition, mp 161–162°C
  • Substituent Impact: The 4-fluorophenyl group in the target compound is common in analogs (e.g., E1, E9) and is associated with enhanced electronic effects and metabolic stability compared to chlorophenyl (E4) or nitrophenyl (E3) groups .

Biological Activity

The compound 1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-2,3-dihydro-1H-indole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H24FN3O3C_{20}H_{24}FN_3O_3 with a molecular weight of approximately 373.42 g/mol. It features a pyrazole ring and an indole structure , which are known for their diverse biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to our target showed potent antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells, with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by its ability to inhibit the production of pro-inflammatory cytokines. In vitro studies have shown that related pyrazole compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .

Analgesic Properties

Research has also highlighted the analgesic effects of pyrazole derivatives. The compound has been shown to interact with pain pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, leading to reduced pain perception in animal models .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase, which are crucial in inflammatory responses.
  • Receptor Modulation : It could act on receptors involved in pain and inflammation, leading to altered signaling cascades that reduce cellular responses associated with these processes.

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Pharmacology, researchers tested a series of pyrazole derivatives against MDA-MB-231 cells. The compound exhibited significant cytotoxicity with an IC50 value of 0.26 µM, indicating strong potential for further development as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar pyrazole compounds. The results indicated a marked decrease in nitric oxide production in activated macrophages treated with the compound, suggesting its potential as an anti-inflammatory therapeutic .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerIC50 = 0.26 µM against MDA-MB-231
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnalgesicInhibition of COX enzymes

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